Tert-butyl 3-aminoisoquinoline-4-carboxylate
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Overview
Description
Tert-butyl 3-aminoisoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the isoquinoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminoisoquinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroisoquinoline.
Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Carboxylation: The protected aminoisoquinoline is then carboxylated using carbon dioxide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used.
Major Products Formed
Oxidation: Formation of nitroso or nitroisoquinoline derivatives.
Reduction: Formation of isoquinoline alcohols.
Substitution: Formation of various alkyl or aryl isoquinoline derivatives.
Scientific Research Applications
Tert-butyl 3-aminoisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminoisoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoquinoline: Lacks the tert-butyl and carboxylate groups.
Tert-butyl 4-aminoisoquinoline-3-carboxylate: Similar structure but with different positioning of functional groups.
Isoquinoline-4-carboxylate: Lacks the amino and tert-butyl groups.
Uniqueness
Tert-butyl 3-aminoisoquinoline-4-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which provide steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 3-aminoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)11-10-7-5-4-6-9(10)8-16-12(11)15/h4-8H,1-3H3,(H2,15,16) |
InChI Key |
GGCUMQRZOCWCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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